molecular formula C21H21F3N6O2 B1669358 Cvt-6883 CAS No. 752222-83-6

Cvt-6883

Cat. No. B1669358
M. Wt: 446.4 g/mol
InChI Key: KOYXXLLNCXWUNF-UHFFFAOYSA-N
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Description

CVT-6883 is a selective, potent, and orally available A2B-adenosine receptor antagonist . It is being investigated by CV Therapeutics for the potential treatment of asthma and other conditions related to inflammation and fibrosis .


Molecular Structure Analysis

CVT-6883 belongs to the class of organic compounds known as xanthines . These are purine derivatives with a ketone group conjugated at carbons 2 and 6 of the purine moiety . The chemical formula of CVT-6883 is C21H21F3N6O2 .


Chemical Reactions Analysis

CVT-6883 is an adenosine A2B receptor antagonist . It is selective for adenosine A2B over adenosine A1, A2A, and A3 receptors .


Physical And Chemical Properties Analysis

CVT-6883 is a small molecule with an average weight of 446.434 . Its exact mass is 446.17 .

Scientific Research Applications

Pharmacokinetic Properties and Analytical Method Development

Sensitive and Cost-effective LC-MS/MS Method for Quantitation of CVT-6883 in Human Urine : A study by Chen et al. (2009) highlighted the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for quantitating CVT-6883 in human urine. This method utilized sodium dodecylbenzenesulfonate (SDBS) as a low-cost additive to eliminate non-specific binding to container surfaces, which is a significant challenge due to the high lipophilicity and affinity of CVT-6883 for non-specific binding. The method demonstrated high recovery rates and stability of CVT-6883 under various conditions, suggesting its potential utility in supporting clinical programs for CVT-6883 by enabling accurate and efficient analysis of human urine samples (Chungwen Chen, Lakshmikant Bajpai, N. Mollova, & Kwan Leung, 2009).

properties

IUPAC Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYXXLLNCXWUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cvt-6883

CAS RN

752222-83-6
Record name CVT-6883
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0752222836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CVT-6883
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CVT-6883
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67CKV7X08G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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